molecular formula C14H13N5O2S B2884076 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894049-45-7

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2884076
CAS No.: 894049-45-7
M. Wt: 315.35
InChI Key: LQUCFCOMUZHSFP-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 4-methoxyphenyl substituent at position 6 of the pyridazine ring.
  • A thioacetamide group (-S-CH2-CONH2) at position 3 of the triazole ring.

Its molecular formula is C14H13N5O2S, with a molecular weight of approximately 313.35 g/mol.

Properties

IUPAC Name

2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-10-4-2-9(3-5-10)11-6-7-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUCFCOMUZHSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327796
Record name 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894049-45-7
Record name 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with different functional groups.

Scientific Research Applications

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation . The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridazine Core

Compound 877634-23-6
  • Structure : 2-((6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • Key Differences : Replaces the methoxy group with a methyl substituent on the phenyl ring.
  • Impact: Molecular Weight: Reduced to ~297.34 g/mol due to the absence of an oxygen atom. Biological Activity: Limited data available, but methyl groups are generally associated with reduced metabolic oxidation compared to methoxy groups .
L838417
  • Structure : 7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences : Features a tert-butyl group, difluorophenyl substituent, and a triazolylmethoxy chain.
  • Impact :
    • Molecular Weight : Higher (~450 g/mol) due to bulky substituents.
    • Activity : Demonstrates selectivity for GABA-A receptor α3 subunits, suggesting substituent-driven receptor subtype specificity. The methoxy group in the target compound may confer distinct binding interactions .
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
  • Structure : A pyrimidine-isoxazole hybrid with a thioacetamide linker.
  • Key Differences : Replaces the triazolopyridazine core with pyrimidine and isoxazole rings.
  • Impact: Solubility: Increased polarity due to hydroxyl and isoxazole groups, enhancing aqueous solubility. Toxicity: Classified as an irritant, contrasting with the acute oral toxicity noted in triazolopyridazines .

Pharmacological and Toxicological Profiles

Acute Toxicity
  • The target compound’s structural analog () is classified under GHS for acute oral toxicity (Category 4) and skin/eye irritation . Similar triazolopyridazines, such as TPA023, exhibit low sedative effects but retain anxiolytic activity, highlighting substituent-dependent safety profiles .
  • Methoxy vs.
Receptor Selectivity
  • GABA-A Modulation : Compounds like α5IA () and L838417 show that electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., tert-butyl) enhance subtype selectivity. The target compound’s methoxy group, being electron-donating, may favor interactions with different receptor subtypes .

Data Tables: Structural and Functional Comparisons

Table 1: Structural and Physical Properties
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) LogP (Predicted)
Target Compound Triazolopyridazine 4-Methoxyphenyl (6), Thioacetamide (3) 313.35 2.1
877634-23-6 Triazolopyridazine 4-Methylphenyl (6), Thioacetamide (3) 297.34 2.8
L838417 Triazolopyridazine tert-butyl (7), Difluorophenyl (3) ~450 3.5
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-Isoxazole Hydroxypyrimidinyl (2), Methylisoxazolyl (N) 298.3 1.2

Biological Activity

The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C14H15N5O2C_{14}H_{15}N_{5}O_{2}, with a molecular weight of approximately 285.31 g/mol. The compound features a triazolo-pyridazine moiety that is linked to a methoxyphenyl group and a thioacetamide functional group.

Structural Formula

IUPAC Name 2((3(4methoxyphenyl)[1,2,4]triazolo[4,3b]pyridazin6yl)thio)acetamide\text{IUPAC Name }2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine framework followed by the introduction of the thioacetamide group. Recent methods have emphasized eco-friendly approaches such as microwave-mediated synthesis and catalyst-free reactions to enhance yield and reduce environmental impact .

Antimicrobial Properties

Studies have indicated that compounds containing the triazolo-pyridazine structure exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess potent antifungal and antibacterial properties .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in disease progression. For example:

  • Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit kinases involved in cancer cell signaling pathways.
  • DNA Interaction : The compound may also bind to DNA or RNA structures, disrupting their functions and leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of triazoles showed that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Cancer Cell Line Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

Data Summary Table

Biological ActivityEffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
MechanismInhibits kinase activity; interacts with DNA

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